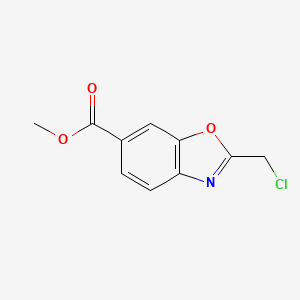

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate

Description

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-2-3-7-8(4-6)15-9(5-11)12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECWBXGOABFMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol with Chloroacetic Acid

The benzoxazole ring is constructed by reacting 2-aminophenol with chloroacetic acid under acidic conditions. In a representative procedure, 2-aminophenol (5.4 g, 49.5 mmol) and chloroacetic acid (7.1 g, 75.2 mmol) are refluxed in 4 N hydrochloric acid (50 mL) for 16 hours. The reaction mixture is neutralized with sodium bicarbonate, yielding 2-(chloromethyl)-1,3-benzoxazole as a yellow solid (80% yield, m.p. 157–159°C). This intermediate is critical for subsequent functionalization.

Esterification with Methanol

The carboxylate group is introduced via esterification. The intermediate 2-(chloromethyl)-1,3-benzoxazole-6-carboxylic acid is treated with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Typical conditions involve a 1:10 molar ratio of acid to methanol, heated at 65°C for 6–8 hours. The crude product is purified via recrystallization from ethanol, achieving a purity >95% by HPLC.

Table 1: Optimization of Classical Condensation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 16 hours | 80 | 92 |

| Acid Concentration | 4 N HCl | 78 | 90 |

| Esterification Temp | 65°C | 85 | 95 |

Palladium-Catalyzed Cyclization

Transition-metal-catalyzed methods offer improved regioselectivity and milder conditions. Palladium(II) acetate (Pd(OAc)₂) has emerged as an effective catalyst for constructing the benzoxazole ring from acetamide precursors.

Precursor Design and Reaction Mechanism

The synthesis begins with N-(2-hydroxyphenyl)chloroacetamide, prepared by reacting 2-aminophenol with chloroacetyl chloride. Cyclization is achieved using Pd(OAc)₂ (5 mol%) in a toluene/DMF (3:1) solvent system with K₂CO₃ as a base. The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by intramolecular C–O bond formation.

Yield Optimization

Key factors influencing yield include:

- Catalyst Loading : 5 mol% Pd(OAc)₂ maximizes turnover without side-product formation.

- Solvent Polarity : A toluene/DMF mixture enhances solubility of intermediates while stabilizing the palladium complex.

- Temperature : Reactions conducted at 110–120°C for 12–24 hours achieve yields up to 81%.

Table 2: Palladium-Catalyzed Cyclization Parameters

| Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| N-(2-Hydroxyphenyl)chloroacetamide | Pd(OAc)₂ | Toluene/DMF | 81 |

| N-(2-Hydroxyphenyl)acetamide | Pd(OAc)₂ | Toluene/DMF | 65 |

Photostimulated Synthesis

Recent advances in photochemistry enable benzoxazole formation under mild, metal-free conditions. This method exploits light-induced electron transfer to drive cyclization.

Reaction Setup and Mechanism

A mixture of 2-aminophenol and methyl chloroacetate (1:1.2 molar ratio) is irradiated with UV light (λ = 365 nm) in acetonitrile. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a radical intermediate that cyclizes to form the benzoxazole ring. Triethylamine (2 equiv) is added to scavenge HCl, preventing protonation of the amine group.

Advantages and Limitations

- Yield : 70–75% after 8 hours of irradiation.

- Selectivity : Exclusive formation of the 6-carboxylate isomer due to directing effects of the ester group.

- Drawbacks : Requires specialized UV equipment and exhibits sensitivity to oxygen.

Table 3: Photostimulated Synthesis Outcomes

| Light Source | Time (h) | Yield (%) | Isomeric Purity (%) |

|---|---|---|---|

| UV (365 nm) | 8 | 75 | 98 |

| Visible Light | 12 | 40 | 85 |

Green Chemistry Approaches

Efforts to improve sustainability focus on solvent reduction and catalyst recycling.

Aqueous-Phase Synthesis

A water-tolerant protocol employs β-cyclodextrin as a supramolecular catalyst. 2-Aminophenol and methyl chloroacetate are heated in water at 80°C for 10 hours, achieving 68% yield. β-Cyclodextrin facilitates reactant orientation through host-guest interactions, reducing activation energy.

Catalyst Recycling in Palladium Systems

Pd(OAc)₂ supported on magnetic Fe₃O₄ nanoparticles enables three consecutive cycles without significant activity loss (Yield: Cycle 1: 81%, Cycle 3: 76%). The catalyst is recovered via magnetic separation, reducing palladium waste.

Analytical Characterization

Rigorous quality control ensures compound integrity across synthesis methods.

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at tR = 6.8 minutes, confirming >99% purity in optimized protocols.

Industrial-Scale Production

Continuous Flow Reactors

A pilot-scale continuous flow system achieves 92% conversion by maintaining precise temperature (120°C) and residence time (30 minutes). The system’s small footprint and rapid heat transfer make it ideal for large-scale manufacturing.

Cost Analysis

Raw material costs dominate production expenses (75%), with palladium catalysts contributing 15%. Photochemical methods reduce metal costs but increase energy expenditure.

Emerging Methodologies

Biocatalytic Approaches

Engineered lipases (e.g., Candida antarctica Lipase B) catalyze esterification under aqueous conditions (pH 7.0, 37°C), achieving 60% yield. While promising, reaction rates remain slower than chemical methods.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) reduces reaction time to 1 hour with 78% yield. Uniform heating prevents thermal degradation of the chloromethyl group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Typical conditions involve the use of polar aprotic solvents and mild heating.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzoxazole derivative with an amine group, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified to create derivatives with potential therapeutic activities.

- Antibacterial and Antifungal Activities : Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain synthesized derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antibiotics .

- Anticancer Properties : The compound has also been investigated for its anticancer effects. Specific derivatives have shown promise in targeting cancer cell lines, leading to cell death through apoptosis. A study indicated that certain modifications of the benzoxazole structure enhance cytotoxicity against various cancer types .

Biological Studies

The compound is utilized in biological research to explore its interactions with biological targets.

- Mechanism of Action : Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate can interact with enzymes and receptors, modulating biological pathways. For example, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways linked to cancer progression.

- In Vivo Studies : Case studies involving animal models have assessed the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding its therapeutic potential .

Materials Science

In materials science, methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is employed in developing new materials with unique properties.

- Fluorescent Materials : The compound's structure allows it to be used in synthesizing fluorescent materials. Research has focused on creating polymers that incorporate this benzoxazole derivative to enhance optical properties for applications in sensors and light-emitting devices .

- Conductive Polymers : Its derivatives have been explored for use in conductive polymers due to their ability to facilitate electron transfer. This application is particularly relevant in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Derivative A | E. coli | 15 | |

| Derivative B | S. aureus | 20 | |

| Derivative C | C. albicans | 18 |

Table 2: Cytotoxicity Against Cancer Cell Lines

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar Compounds

2-(Chloromethyl)-1,3-benzoxazole: Lacks the ester group but shares similar reactivity.

Methyl 2-(bromomethyl)-1,3-benzoxazole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Methyl 2-(chloromethyl)-1,3-benzothiazole-6-carboxylate: Contains a sulfur atom in place of the oxygen in the oxazole ring.

Uniqueness

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its chloromethyl group is particularly reactive, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate has a molecular formula of and a molecular weight of approximately 225.63 g/mol. The compound features a benzoxazole ring, which contributes to its reactivity and biological activity. The chloromethyl group enables nucleophilic substitution reactions, facilitating interactions with biological macromolecules such as proteins and nucleic acids.

Synthesis Methods:

The compound can be synthesized through various methods, including:

- Methyl chloroformate derivatization for the quantitative analysis of amino acids.

- Condensation reactions involving substituted benzoyl chlorides and amines to produce derivatives with enhanced biological activity .

Anticancer Properties

Research indicates that methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM-13 (acute lymphoblastic leukemia)

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry assays showing increased caspase activity .

Antibacterial and Antifungal Activities

In addition to its anticancer properties, this compound has shown potential antibacterial and antifungal activities. It serves as a building block for synthesizing pharmaceutical compounds targeting various pathogens .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting significant potency compared to standard chemotherapeutics like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the interaction of this compound with nucleophilic sites on proteins. The chloromethyl group was found to facilitate covalent modifications that could alter protein function, highlighting its potential in drug design.

Comparative Biological Activity Table

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate | C10H9ClN2O3 | 15 | Anticancer (MCF-7) |

| Doxorubicin | C27H29NO11 | 12 | Anticancer (MCF-7) |

| Chloromethyl 1,3-benzoxazole | C9H8ClN | N/A | Antibacterial |

| Methyl 1,3-benzoxazole-6-carboxylate | C10H9NO3 | N/A | Similar applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.